2,6-Bis(ethylamino)hepta-2,5-dien-4-one
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Overview
Description
2,6-Bis(ethylamino)hepta-2,5-dien-4-one is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two ethylamino groups attached to a hepta-2,5-dien-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a heptadienone derivative. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(ethylamino)hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Bis(ethylamino)hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(ethylamino)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
2,6-Bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one: This compound has a different substitution pattern but shares some structural similarities.
Uniqueness
2,6-Bis(ethylamino)hepta-2,5-dien-4-one is unique due to the presence of ethylamino groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
91211-46-0 |
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Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,6-bis(ethylamino)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C11H20N2O/c1-5-12-9(3)7-11(14)8-10(4)13-6-2/h7-8,12-13H,5-6H2,1-4H3 |
InChI Key |
KVVBDWIVIRSYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=CC(=O)C=C(C)NCC)C |
Origin of Product |
United States |
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